Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl)
Description
Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) refers to a class of bicyclic compounds featuring two substituents attached to the 9-azabicyclo[3.3.1]nonan-3-one scaffold. This core structure consists of a bridged bicyclic system with a ketone group at position 3 and a nitrogen atom at position 7. Derivatives of this scaffold are notable for their pharmacological and synthetic utility, particularly in drug discovery and organic synthesis.
Properties
CAS No. |
74773-73-2 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
9-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C16H24N2O2/c19-15-7-11-3-1-4-12(8-15)17(11)18-13-5-2-6-14(18)10-16(20)9-13/h11-14H,1-10H2 |
InChI Key |
MTDSLXCMCXEESF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2N3C4CCCC3CC(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Mannich Condensation
The foundational method for synthesizing 3-azabicyclo[3.3.1]nonan-9-one derivatives involves a three-component Mannich reaction. This one-pot procedure combines ketones, aldehydes, and ammonium acetate in polar aprotic solvents such as ethanol or tetrahydrofuran (THF). For example:
- Reactants : Cyclohexanone (or substituted analogs), aromatic aldehydes (e.g., 2-ethoxybenzaldehyde), and ammonium acetate.
- Conditions : Reflux at 70–100°C for 6–12 hours under acidic catalysis (HCl or acetic acid).
- Mechanism : The reaction proceeds via imine formation, followed by intramolecular cyclization to generate the bicyclic framework. The equatorial orientation of substituents is favored due to steric and electronic stabilization.
A representative synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones involves:
Modified One-Pot Mannich Approach
Recent advancements have optimized the Mannich protocol for higher regioselectivity and reduced side products. A study demonstrated the synthesis of 7-methyl-2,4-bis(2-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one using:
- Reactants : 2-ethoxybenzaldehyde (0.1 mol), 4-methylcyclohexanone (0.05 mol), and ammonium acetate.
- Conditions : Reflux in ethanol for 8 hours, followed by neutralization with sodium bicarbonate.
- Yield : 68–72% after recrystallization from ethanol.
Reaction Optimization and Parameters
Solvent and Temperature Effects
The choice of solvent and temperature significantly impacts reaction efficiency:
Stoichiometric Considerations
Balancing reactant ratios is critical:
- A 2:1 aldehyde-to-ketone ratio minimizes oligomer formation.
- Excess ammonium acetate (1.5 equivalents) ensures complete iminium ion generation.
Characterization and Analytical Data
Structural Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Bridgehead protons exhibit distinct coupling patterns (J = 8–10 Hz) due to the bicyclic geometry. For example, the 7-methyl derivative shows a singlet at δ 1.25 ppm for the methyl group.
- ¹³C NMR : Carbonyl resonances appear at δ 205–210 ppm, while bridgehead carbons resonate at δ 50–55 ppm.
X-ray Crystallography :
Single-crystal analyses reveal chair-chair conformations with puckering amplitudes (Q_T) of 0.554–0.589 Å for the piperidone and cyclohexanone rings. The dihedral angle between aryl substituents typically ranges from 12° to 18°, reflecting steric stabilization.
Chemical Reactions Analysis
Types of Reactions
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, and thiophosgene.
Major Products
Scientific Research Applications
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as a stable nitroxyl radical that facilitates the oxidation of alcohols to carbonyl compounds. This catalytic system, often used in conjunction with copper catalysts, enables efficient and selective oxidation under mild conditions .
Comparison with Similar Compounds
Structural Modifications
Variations in substituents significantly alter physicochemical properties:
- Electron-donating groups (e.g., methoxy, dimethylaminoethoxy) enhance solubility and stability, as seen in 12 and 12A .
- Hydrophobic groups (e.g., benzyl, phenyl) improve membrane permeability, exemplified by 9-benzyl derivatives () .
Comparison with Similar Compounds
Bis-arylidene Derivatives ()
9-Substituted Azabicyclo Derivatives
- 9-Phenyl derivative (): Synthesized via Mannich reaction; serves as an intermediate for granisetron analogs. Exhibits a rigid bicyclic structure confirmed by X-ray crystallography (R factor = 0.051) .
- 9-Benzyl derivatives (): Commercial availability (CAS 2291-59-0) highlights industrial relevance. The hydrochloride salt form enhances stability for pharmaceutical applications .
Carbamate and Sulfonamide Derivatives
- N-Substituted carbamates (): Modifications at the 3α-position (e.g., phenylcarbamate groups) yield sigma-2 receptor ligands with high selectivity (e.g., compound 2f : σ2 Ki = 1.2 nM) .
- Sulfonamide derivatives (): Pyrazole sulfonamides exhibit non-classical bioactivity, demonstrating the scaffold’s versatility in drug design .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound class is typically synthesized via successive Mannich condensations or cyclization reactions. For example, modified Mannich reactions using ketones and amines under acidic conditions (e.g., HCl) yield bicyclic frameworks. Optimization involves adjusting stoichiometry, temperature (70–100°C), and solvent polarity (e.g., ethanol or THF) to enhance regioselectivity and purity . Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and reduce side products.
Q. How can the purity and structural integrity of Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) derivatives be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98% preferred).
- Spectroscopy : / NMR to confirm bicyclic geometry and substituent positions. For example, bridgehead protons in azabicyclo systems show distinct coupling patterns (e.g., ) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy).
Q. What are the key safety precautions for handling Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) compounds in the lab?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard statements (e.g., H302, H315). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. For hydrochloride salts, ensure neutralization before disposal. Store compounds in airtight containers under dry, dark conditions to prevent degradation .
Advanced Research Questions
Q. How can stereochemical challenges in Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) derivatives be resolved using crystallographic and computational methods?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (e.g., synchrotron radiation, λ = 0.71073 Å) resolves absolute configurations. For example, monoclinic crystal systems (space group P21/c) with Z = 4 are common .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict puckering parameters (Cremer-Pople analysis) and compare with experimental data .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···O) to rationalize packing motifs .
Q. What strategies address contradictory biological activity data for Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) analogs in pharmacological studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds.
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if inconsistent activity arises from rapid degradation .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to validate binding modes and explain potency variations .
Q. How can reaction mechanisms for Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) synthesis be probed using isotopic labeling or kinetic studies?
- Methodological Answer :
- Isotopic Tracers : Introduce -labeled amines to track nitrogen incorporation via -NMR.
- Kinetic Profiling : Monitor intermediates via in-situ IR spectroscopy (e.g., carbonyl stretches at 1700–1750 cm) to identify rate-determining steps .
- Computational Modeling : Transition state analysis (Gaussian 09, M06-2X functional) to map energy barriers for cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
